N-Methyl-D-proline Hydrochloride

Peptide Synthesis Bioconjugation Formulation Development

N-Methyl-D-proline Hydrochloride (CAS 702710-17-6) solves the solubility and stability limitations of its free base form in peptide synthesis workflows. • Room-temperature-stable hydrochloride salt with enhanced aqueous solubility vs. free base (requires -20°C). • Directly soluble in DMF/NMP for Fmoc-SPPS, eliminating pre-activation and streamlining automated synthesizer protocols. • Defined (R)-stereochemistry ensures reproducible enantioselectivity in chiral catalyst and auxiliary synthesis. Supplied at ≥95% purity. Standard packaging: 1 g-25 g; bulk available.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 702710-17-6
Cat. No. B1463895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-D-proline Hydrochloride
CAS702710-17-6
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
InChIKeyZHNOJJGMMVVUGM-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-D-proline Hydrochloride CAS 702710-17-6 Technical Overview for Procurement


N-Methyl-D-proline Hydrochloride (CAS 702710-17-6) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . The hydrochloride salt form, with a standard commercial purity of 95% , is specifically engineered to provide a solid, non-hygroscopic, and room-temperature stable reagent that offers enhanced solubility in aqueous media compared to its free base .

Why N-Methyl-D-proline Hydrochloride Cannot Be Replaced by L-Enantiomers or Free Base Analogs


Substituting N-Methyl-D-proline Hydrochloride with its L-enantiomer (CAS 475-11-6) or its free base form (CAS 58123-62-9) introduces critical risks of experimental failure or process inefficiency. The L-enantiomer yields different biological and stereochemical outcomes in chiral environments, potentially leading to opposite or null activity in receptor binding or asymmetric catalysis . The free base form requires significantly different storage conditions (-20°C vs. room temperature) and lacks the enhanced aqueous solubility of the hydrochloride salt, which can hinder direct use in standard biological buffers and peptide synthesis protocols .

Quantitative Differentiation Guide for N-Methyl-D-proline Hydrochloride (CAS 702710-17-6)


Enhanced Aqueous Solubility vs. Free Base N-Methyl-D-proline

The hydrochloride salt form of N-Methyl-D-proline exhibits significantly higher water solubility compared to its free base counterpart. This is a critical differentiator for applications requiring aqueous reaction conditions. The free base, N-Methyl-D-proline (CAS 58123-62-9), is a white to off-white solid that is stored at -20°C and is less amenable to direct dissolution in aqueous buffers . The hydrochloride salt is specifically described as having enhanced solubility and stability in experimental settings, making it the preferred form for in vitro assays and bioconjugation [1].

Peptide Synthesis Bioconjugation Formulation Development

Room Temperature Stability vs. L-Enantiomer Free Base

The storage requirements for N-Methyl-D-proline Hydrochloride are markedly different from those of its L-enantiomer free base, N-Methyl-L-proline. The hydrochloride salt of the D-enantiomer can be stored at room temperature away from moisture , whereas the L-enantiomer free base requires more stringent storage at -20°C in a sealed, dry container . This difference reduces the logistical burden and energy costs associated with cold storage for the hydrochloride salt.

Chiral Resolution Chemical Inventory Management Long-term Storage

Chiral Purity and Defined Stereochemistry for Asymmetric Applications

N-Methyl-D-proline Hydrochloride is a defined D-enantiomer, characterized by its specific optical rotation and InChIKey (ZHNOJJGMMVVUGM-NUBCRITNSA-N), which confirms its stereochemical purity . This is in contrast to racemic mixtures or compounds with unspecified chirality. The (R)-configuration is crucial for applications where stereochemistry dictates biological activity or synthetic outcome, such as in the synthesis of chiral triazine coupling reagents where the L/D ratio directly impacts enantioselectivity [1].

Asymmetric Synthesis Chiral Auxiliary Peptidomimetics

Documented Analytical Purity of 95% for Reproducible Results

Suppliers for N-Methyl-D-proline Hydrochloride specify a standard purity of 95% and provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . This level of documented purity is essential for ensuring reproducible outcomes in sensitive research applications like peptide synthesis and in vitro assays, where impurities can lead to side reactions or skewed bioactivity data. While the free base and L-enantiomers may also be offered at high purity, the consistent 95% standard with verifiable analytical data provides procurement confidence.

Quality Control Reproducibility Analytical Chemistry

Procurement-Specific Applications for N-Methyl-D-proline Hydrochloride (CAS 702710-17-6)


Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Peptides

N-Methyl-D-proline Hydrochloride is the ideal building block for introducing a conformationally constrained, N-methylated D-amino acid into peptides via SPPS. Its hydrochloride salt form ensures good solubility in DMF or NMP, the standard solvents for Fmoc-based SPPS, and its room-temperature stability simplifies automated synthesizer workflows [1]. Incorporation of N-methyl amino acids is a proven strategy to confer protease resistance to peptide ligands, as demonstrated in studies on the ribosomal synthesis of N-alkyl peptides [2].

Asymmetric Synthesis and Chiral Auxiliary Development

The defined (R)-stereochemistry of this compound makes it a critical starting material for the synthesis of chiral catalysts and auxiliaries. As demonstrated by its use in the creation of chiral triazine coupling reagents, the D-configuration is essential for achieving enantioselectivity in reactions involving racemic substrates [3]. The hydrochloride salt form is preferred due to its ease of handling and solubility in reaction media, facilitating the efficient preparation of these complex chiral reagents.

Metabolic Engineering and Unnatural Amino Acid Incorporation

This compound serves as a key substrate for engineering ribosomal translation to produce proteins and peptides containing N-alkylated amino acids. Research indicates that supplementing endogenous EF-P during synthesis improves yields for N-methylated amino acids, enabling the creation of genetically selectable libraries of protease-resistant, N-alkyl peptide ligands [2]. The ready-to-use hydrochloride salt facilitates the preparation of stock solutions for these in vitro translation systems.

Medicinal Chemistry and Peptidomimetic Lead Optimization

In drug discovery, N-Methyl-D-proline Hydrochloride is used to synthesize peptidomimetics with enhanced metabolic stability and receptor selectivity. N-methylation of proline is a validated strategy for modulating peptide backbone conformation and increasing lipophilicity, which can improve membrane permeability and bioavailability . The hydrochloride salt provides a convenient and stable form for parallel synthesis and library production in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-D-proline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.